molecular formula C7H16N2 B15262072 Methyl({[(2R)-piperidin-2-yl]methyl})amine

Methyl({[(2R)-piperidin-2-yl]methyl})amine

Cat. No.: B15262072
M. Wt: 128.22 g/mol
InChI Key: MGOVUZGBXAFMCY-SSDOTTSWSA-N
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Description

Methyl({[(2R)-piperidin-2-yl]methyl})amine is a chemical compound with the molecular formula C7H16N2 It is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl({[(2R)-piperidin-2-yl]methyl})amine can be synthesized through several methods. One common approach involves the reductive amination of piperidine derivatives. For example, the reaction of glutaric dialdehyde with aniline derivatives in the presence of a ruthenium(II) catalyst can yield amine-substituted piperidines . Another method involves the hydrogenation of piperidine derivatives under specific conditions to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reductive amination processes. These processes are optimized for high yield and purity, often using advanced catalytic systems and controlled reaction environments to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2R)-piperidin-2-yl]methyl})amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding N-oxides.

    Reduction: It can be reduced to form simpler amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce simpler amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

Methyl({[(2R)-piperidin-2-yl]methyl})amine has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl({[(2R)-piperidin-2-yl]methyl})amine involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Methyl({[(2R)-piperidin-2-yl]methyl})amine can be compared with other piperidine derivatives:

These compounds share some similarities but differ in their specific chemical properties and applications, highlighting the unique aspects of this compound.

Biological Activity

Methyl({[(2R)-piperidin-2-yl]methyl})amine, also known as methyl piperidin-2-ylmethylamine, is a compound that has garnered attention for its potential biological activity, particularly in pharmacological contexts. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its piperidine ring structure, which is a six-membered nitrogen-containing ring. The specific stereochemistry at the 2-position of the piperidine ring contributes to its unique biological activity. The compound's chemical formula is C6H14N2C_6H_{14}N_2, and it exists as a dihydrochloride salt in many studies, enhancing its solubility and bioavailability.

Research indicates that this compound interacts with various enzymes and receptors, potentially acting as an inhibitor or modulator. It has been shown to influence several biochemical pathways, particularly those related to neurological functions and cancer treatment.

Key Interactions

  • Receptor Modulation : The compound may modulate signaling pathways by binding to specific receptors, affecting physiological processes such as neurotransmission and cell proliferation.
  • Enzyme Inhibition : It has demonstrated the ability to inhibit certain enzymes involved in metabolic pathways, which could be pivotal in therapeutic applications.

Neurological Disorders

This compound has been investigated for its effects on neurological disorders. Its ability to cross the blood-brain barrier makes it a candidate for treating conditions such as depression and anxiety. Studies have shown that it can enhance neurotransmitter levels in the brain, thereby improving mood and cognitive functions.

Cancer Research

The compound has also been explored for its anticancer properties. For instance:

  • Cell Line Studies : In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including colon cancer cells .
  • Mechanistic Insights : It has been reported to affect microtubule dynamics, which is crucial for cell division, thereby sensitizing cancer cells to apoptosis-inducing agents .

Comparative Analysis with Related Compounds

A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameStructure TypeUnique Features
PiperidineSix-membered ringParent structure without additional functional groups
N-methylpiperidinePiperidine derivativeContains a methyl group on nitrogen
N-methyl-2-pyrrolidoneFive-membered ringSimilar reactivity but different ring structure
This compoundPiperidine derivativeSpecific substitution pattern enhances biological activity

Case Studies

  • Cancer Cell Sensitization : A study demonstrated that this compound significantly increased the sensitivity of colon cancer cells to apoptotic ligands, with an effective dose (ED50) around 115 nM .
  • Neurotransmitter Modulation : In animal models, administration of this compound resulted in elevated levels of serotonin and norepinephrine, suggesting potential antidepressant effects.
  • Toxicity and Safety Profiles : Toxicological assessments indicate that while the compound exhibits potent biological activity, it maintains a favorable safety profile at therapeutic doses .

Properties

Molecular Formula

C7H16N2

Molecular Weight

128.22 g/mol

IUPAC Name

N-methyl-1-[(2R)-piperidin-2-yl]methanamine

InChI

InChI=1S/C7H16N2/c1-8-6-7-4-2-3-5-9-7/h7-9H,2-6H2,1H3/t7-/m1/s1

InChI Key

MGOVUZGBXAFMCY-SSDOTTSWSA-N

Isomeric SMILES

CNC[C@H]1CCCCN1

Canonical SMILES

CNCC1CCCCN1

Origin of Product

United States

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